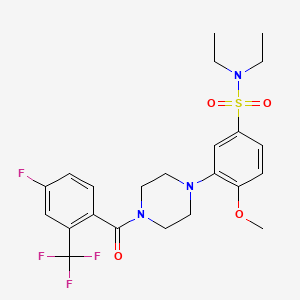

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.

作用机制

Target of Action

BT-13 is a potent and selective agonist of the glial cell line-derived neurotrophic factor (GDNF) receptor RET . This receptor plays a crucial role in the survival and differentiation of certain types of neurons.

Mode of Action

BT-13 interacts with the RET receptor independently of GFLs (GDNF family ligands). This interaction promotes the growth of neurites from sensory neurons . The specific mechanism of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by BT-13 involves the GDNF family of ligands and their associated RET receptor. GDNF ligands are known to regulate a variety of biological processes including cell survival, neurite outgrowth, and neuron differentiation . The exact downstream effects of BT-13’s interaction with the RET receptor are still being studied.

Result of Action

BT-13 has been shown to promote neurite growth from sensory neurons in vitro. It also attenuates experimental neuropathy in rats . These results suggest that BT-13 may have potential therapeutic applications in the treatment of certain neurological conditions.

生化分析

Biochemical Properties

BT-13 interacts with the GDNF receptor RET, which is a member of the receptor tyrosine kinase family . The interaction between BT-13 and the RET receptor triggers molecular signaling cascades related to cellular survival and growth .

Cellular Effects

BT-13 has shown to have profound effects on various types of cells. It has been found to boost dopamine levels in the brain, which is the brain chemical that’s in short supply in Parkinson’s disease . This suggests that BT-13 could potentially protect against neurodegeneration .

Molecular Mechanism

The molecular mechanism of BT-13 involves its binding to the RET receptor. This binding triggers molecular signaling cascades that promote cellular survival and growth

Dosage Effects in Animal Models

The effects of BT-13 in animal models have not been fully explored. It has been shown to attenuate experimental neuropathy in rats , suggesting that it may have therapeutic potential at certain dosages.

Metabolic Pathways

As a RET agonist, it likely influences pathways related to cellular survival and growth .

Transport and Distribution

Given its small size and its ability to bind to the RET receptor, it is likely that it can easily cross cell membranes and distribute throughout tissues .

Subcellular Localization

Given its role as a RET agonist, it is likely that it localizes to areas of the cell where the RET receptor is present .

生物活性

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, also known by its CAS number 141179-72-8, is a compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H27F4N3O4S

- Molecular Weight : 507.54 g/mol

- CAS Number : 141179-72-8

The structure features a piperazine ring substituted with a trifluoromethyl group and a methoxybenzenesulfonamide moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits significant inhibition of various enzymes , particularly those involved in glucose metabolism. Its structure suggests potential interactions with targets such as α-glucosidase and DPP-IV (Dipeptidyl Peptidase IV), which are critical in the management of diabetes by regulating blood glucose levels.

Enzyme Inhibition Studies

The compound has shown promising results in enzyme inhibition assays:

These values indicate that the compound is a potent inhibitor of both enzymes, suggesting its potential utility in managing postprandial hyperglycemia.

Study 1: Antihyperglycemic Effects

In a controlled study involving diabetic mice, this compound was administered alongside glucose loading tests. The results demonstrated a significant reduction in blood glucose levels compared to control groups treated with placebo. The compound's ability to inhibit α-glucosidase directly correlated with lower postprandial glucose excursions, highlighting its potential as an antihyperglycemic agent.

Study 2: Safety and Toxicology Profile

A safety assessment was conducted to evaluate the toxicity of the compound in various animal models. The findings indicated no significant adverse effects at therapeutic doses. Histopathological examinations revealed no organ damage or abnormal physiological changes, suggesting that this compound possesses a favorable safety profile for further development.

科学研究应用

Structural Characteristics

- Molecular Formula : C23H27F4N3O4S

- Molecular Weight : 517.53 g/mol

- Purity : Typically available at 99% purity .

Anticancer Activity

Research has shown that N,N-diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In one study, the compound was tested for cytotoxicity using the National Cancer Institute's protocols, showing significant inhibition of cell growth with mean GI values indicating effective dosage levels .

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research into similar compounds indicates that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria .

Molecular Hybridization

The design of molecular hybrids incorporating this compound has been explored to combine various pharmacophores for enhanced therapeutic effects. These hybrids aim to target multiple pathways in cancer cells or bacteria, potentially overcoming resistance mechanisms .

Case Study 1: Antitumor Activity Evaluation

A comprehensive evaluation was conducted on the compound's antitumor activity using a panel of cancer cell lines. The results indicated that derivatives of this compound could lead to the development of new anticancer agents with improved efficacy and reduced side effects compared to existing therapies .

Case Study 2: Structure-Activity Relationship Studies

Researchers have performed structure-activity relationship (SAR) studies to optimize the biological activity of related compounds. These studies revealed that specific modifications to the piperazine and sulfonamide components significantly impact the compound's potency against cancer cells and bacteria .

化学反应分析

Sulfonamide Formation

The sulfonamide moiety is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a secondary amine. For example:

- Reaction :

3 Chloro 4 methoxybenzenesulfonyl chloride+Diethylamine→N N Diethyl 3 chloro 4 methoxybenzenesulfonamide - Conditions :

Piperazine Coupling

The piperazine ring is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):

- Reaction :

N N Diethyl 3 chloro 4 methoxybenzenesulfonamide+Piperazine→Intermediate - Conditions :

Benzoylation of Piperazine

The 4-fluoro-2-(trifluoromethyl)benzoyl group is introduced via acyl chloride coupling:

- Reaction :

Intermediate+4 Fluoro 2 trifluoromethyl benzoyl chloride→Target Compound - Conditions :

Sulfonamide Stability

- Hydrolysis Resistance : Stable under acidic/basic conditions (pH 2–12) due to electron-withdrawing sulfonyl group .

- Nucleophilic Substitution : The para-chloro group (precursor) is replaced by piperazine via SNAr, while the methoxy group remains inert .

Piperazine Ring Reactivity

- Acylation : The secondary amine reacts selectively with acyl chlorides, as seen in benzoylation .

- Protonation : The piperazine nitrogen can be protonated under acidic conditions, enhancing solubility .

Trifluoromethyl Group

- Inertness : The -CF₃ group is chemically stable under standard reaction conditions, contributing to metabolic resistance .

Reaction Optimization Data

Side Reactions and Byproducts

属性

IUPAC Name |

N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDJOGZANHPKMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F4N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。